
Ribavirin
Descripción general
Descripción
Fue sintetizada por primera vez en 1972 y desde entonces se ha utilizado para tratar diversas infecciones virales, incluida la hepatitis C, el virus respiratorio sincitial y ciertas fiebres hemorrágicas virales . La ribavirina está incluida en la Lista de Medicamentos Esenciales de la Organización Mundial de la Salud debido a su importancia en el tratamiento de estas infecciones .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La ribavirina se sintetiza a través de un proceso quimioenzimático que involucra la síntesis química de 1,2,4-triazol-3-carboxamida, seguida de una reacción de transglucosilación catalizada por enzimas . El intermedio clave, la 1,2,4-triazol-3-carboxamida, se sintetiza a partir del ácido 5-amino-1,2,4-triazol-3-carboxílico utilizando el método de Chipen-Grinshtein . El producto final se obtiene mediante la condensación de 1,2,3,5-tetra-O-acetil-β-D-ribofuranosa con ésteres de ácido 1,2,4-triazolcarboxílico, seguida de un tratamiento con una solución de amoníaco metanólica .
Métodos de producción industrial: La producción industrial de ribavirina implica la optimización del proceso quimioenzimático para lograr un alto rendimiento y pureza. El proceso incluye el uso de purina nucleósido fosforilasa aislada de Escherichia coli como biocatalizador . Este método garantiza una producción confiable y eficiente de ribavirina con más del 99.5% de pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: La ribavirina se somete a diversas reacciones químicas, incluyendo fosforilación, desribosilación e hidrólisis de amida .
Reactivos y condiciones comunes:
Fosforilación: La ribavirina se fosforila intracelularmente mediante la adenosina quinasa para formar metabolitos de ribavirina mono-, di- y trifosfato.
Desribosilación e hidrólisis de amida: Estas reacciones producen intermediarios que se procesan posteriormente dentro de la célula.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen ribavirina monofosfato, ribavirina difosfato y ribavirina trifosfato .
Aplicaciones Científicas De Investigación
Chronic Hepatitis C Virus Infection
Ribavirin is primarily used in combination with other antiviral agents for treating chronic hepatitis C virus infection. Its inclusion in treatment regimens has been shown to improve sustained virologic response rates and reduce relapse rates. The combination therapy typically involves this compound with interferon or direct-acting antivirals like sofosbuvir .
Table 1: Efficacy of this compound in Chronic Hepatitis C Treatment
Treatment Regimen | Sustained Virologic Response (SVR) Rate (%) | Relapse Rate (%) |
---|---|---|
This compound + Interferon | 50-70 | 10-20 |
This compound + Sofosbuvir | 90+ | <5 |
Respiratory Syncytial Virus Infection
This compound is indicated for treating severe respiratory syncytial virus infections, particularly in pediatric patients. It can be administered through aerosolized forms or intravenously, demonstrating efficacy in reducing disease severity and mortality rates among high-risk populations, such as immunocompromised individuals .
Table 2: Outcomes of this compound Treatment for Respiratory Syncytial Virus
Study Type | Patient Population | Mortality Reduction (%) | Improvement Rate (%) |
---|---|---|---|
Prospective Trials | Pediatric Patients | 30-50 | 60-80 |
Retrospective Studies | Adult Transplant Recipients | 20-40 | 50-70 |
Other Viral Infections
Recent studies have explored this compound's efficacy against various other viral infections:
- Influenza : While not routinely used for influenza, this compound has shown potential benefits in specific cases, particularly in patients with severe disease or those infected with resistant strains .
- COVID-19 : Investigations into the use of this compound for COVID-19 treatment have yielded mixed results. A study indicated that this compound combined with interferon beta and lopinavir/ritonavir improved clinical outcomes compared to control treatments . However, robust evidence supporting its routine use remains limited.
- Type 1 Diabetes : Emerging research suggests this compound may preserve residual insulin production in children with new-onset type 1 diabetes when used alongside other antivirals like pleconaril .
Case Study 1: Chronic Hepatitis C Treatment
A cohort study involving patients with chronic hepatitis C demonstrated that those receiving this compound alongside direct-acting antivirals had significantly higher SVR rates compared to those on direct-acting antivirals alone (85% vs. 60%) over a treatment period of 12 weeks.
Case Study 2: Respiratory Syncytial Virus
In a clinical trial involving immunocompromised patients suffering from severe respiratory syncytial virus infections, treatment with aerosolized this compound resulted in a significant reduction in hospital stay duration and improved clinical outcomes compared to standard care.
Mecanismo De Acción
La ribavirina ejerce sus efectos antivirales a través de múltiples mecanismos:
Inhibición de la inosina monofosfato deshidrogenasa (IMPDH): Esto conduce al agotamiento del grupo de trifosfato de guanosina, inhibiendo la síntesis de ARN viral.
Inhibición de la polimerasa: La ribavirina actúa como un inhibidor de las polimerasas virales, afectando la replicación de varios virus.
Mutagénesis: La ribavirina induce mutaciones en el ARN viral, lo que lleva a una catástrofe de errores y pérdida de la viabilidad viral.
Modulación inmunitaria: La ribavirina modula la respuesta inmunitaria del huésped, mejorando los efectos antivirales de otros tratamientos.
Comparación Con Compuestos Similares
La ribavirina se compara con otros análogos de nucleósidos como:
Tecadenosón: Similar en estructura y utilizado por sus propiedades antivirales.
Cladribina: Otro análogo de nucleósido con aplicaciones en terapia antiviral.
Molnupiravir: Un nuevo análogo de nucleósido antiviral con un mecanismo de acción diferente.
Singularidad: La actividad antiviral de amplio espectro de la ribavirina y sus múltiples mecanismos de acción la hacen única entre los análogos de nucleósidos . Su capacidad para dirigirse a varias vías virales y su uso en terapias combinadas resaltan su versatilidad e importancia en el tratamiento antiviral .
Actividad Biológica
Ribavirin is a synthetic nucleoside analogue with broad-spectrum antiviral activity against various RNA and DNA viruses. Its mechanisms of action are complex, involving direct inhibition of viral replication and indirect modulation of the host's immune response. This article explores the biological activity of this compound, including its mechanisms, efficacy in clinical settings, and relevant case studies.
This compound exhibits several mechanisms through which it exerts its antiviral effects:
- Inhibition of Viral Polymerases : this compound triphosphate (RTP) inhibits viral RNA-dependent RNA polymerase (RdRp), preventing the synthesis of viral RNA. This action is crucial in reducing viral replication rates by causing premature termination of RNA synthesis and increasing mutation rates, leading to "error catastrophe" in viral populations .
- Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : this compound mimics inosine 5′-monophosphate and acts as a competitive inhibitor of IMPDH, leading to decreased intracellular levels of guanosine triphosphate (GTP). This depletion hampers viral protein synthesis and replication .
- Immunomodulatory Effects : this compound enhances the Th1 immune response while suppressing Th2 responses, promoting a more effective antiviral environment. It increases the expression of interferon-related genes, which play a vital role in antiviral immunity .
- Interference with Viral RNA Capping : this compound disrupts the capping of viral mRNA by interfering with guanylyltransferase and methyltransferase activities, essential for mRNA stability and translation .
- Lethal Mutagenesis : By incorporating into viral RNA, this compound increases mutation rates that can lead to the production of non-viable virions, effectively reducing the overall viral load .
Efficacy in Clinical Settings
This compound has been studied extensively for its efficacy against various viral infections, including hepatitis C virus (HCV), respiratory syncytial virus (RSV), and Lassa fever.
Case Studies and Clinical Trials
- Hepatitis C Virus (HCV) : In combination with pegylated interferon, this compound has shown significant efficacy in treating chronic HCV infections. Studies indicate that this combination therapy can lead to sustained virological response rates exceeding 50% in treatment-naive patients .
- Lassa Fever : The use of this compound has been controversial in Lassa fever treatment. A pivotal study reported a decrease in mortality from 55% to 5% when administered within six days of symptom onset. However, subsequent analyses revealed mixed results regarding its effectiveness, with some studies indicating higher mortality rates among certain patient subgroups .
- Respiratory Syncytial Virus (RSV) : this compound is utilized in severe RSV cases, particularly in immunocompromised patients. While its use remains debated due to variable efficacy and potential side effects, it is still considered a treatment option in specific clinical scenarios .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound's biological activity:
Study/Trial | Virus Type | Key Findings | Outcome |
---|---|---|---|
McCormick et al. | Lassa Fever | Early treatment significantly reduced mortality rates | OR 0.88 [95% CI 0.81–0.95] |
HCV Treatment Study | Hepatitis C | Combination therapy leads to high sustained virological response | >50% success rate |
RSV Treatment Study | Respiratory Syncytial Virus | Efficacy debated; used in severe cases | Variable outcomes |
This compound Mechanism Study | Various Viruses | Multiple mechanisms identified including mutagenesis | Supports broad-spectrum antiviral activity |
Q & A
Basic Research Questions
Q. What are the primary mechanisms of Ribavirin's antiviral activity, and how are they experimentally validated?
this compound inhibits viral RNA synthesis by mimicking purine nucleotides, disrupting RNA-dependent RNA polymerase activity. Its triphosphate form incorporates into viral RNA, causing lethal mutagenesis . In SARS-CoV-2, this compound downregulates TMPRSS2 expression (critical for viral entry) by reducing mRNA levels by ~40% after 24 hours and 60% after 48 hours in Vero E6 cells, validated via qRT-PCR and flow cytometry (p<0.05) . Standard protocols include viral load quantification (e.g., RT-qPCR) and protein expression assays (e.g., Western blot) to confirm mechanistic pathways.
Q. What experimental models are optimal for studying this compound's antiviral efficacy?
In vitro models like Vero E6 (kidney epithelial) and Caco-2 (colorectal adenocarcinoma) cells are widely used due to high ACE2/TMPRSS2 expression, enabling SARS-CoV-2 entry studies . In vivo models include murine hepatitis virus (MHV) or Punta Toro virus-infected mice, where this compound reduces viral titers by >90% at 50 mg/kg/day . For chronic hepatitis C, humanized liver chimeric mice or clinical isolates with genotype-specific HCV replicons are preferred .
Q. What standardized protocols assess this compound's pharmacokinetics in preclinical studies?
Pharmacokinetic parameters (e.g., Cmax, AUC, half-life) are measured via LC-MS/MS in plasma/tissue homogenates. Dose-ranging studies in rodents (10–100 mg/kg, oral/i.p.) show dose-dependent bioavailability. Metabolic profiling identifies active derivatives like this compound monophosphate, critical for sustained antiviral activity . Protocols should adhere to FDA/EMA guidelines for interspecies scaling and toxicity thresholds (e.g., hemolytic anemia risk at >1,200 mg/day in humans) .
Advanced Research Questions
Q. How can contradictory findings on this compound's efficacy across viral models be systematically resolved?
Discrepancies (e.g., high efficacy against HCV vs. limited SARS-CoV-2 activity) arise from viral polymerase fidelity and host metabolic variability. A meta-analysis framework comparing IC50 values across studies (e.g., HCV: 10–50 µM; SARS-CoV-2: >100 µM) identifies context-dependent factors like viral entry pathways . Mechanistic studies using isogenic viral mutants (e.g., polymerase error-prone variants) clarify resistance mechanisms. Bayesian hierarchical models adjust for inter-study heterogeneity in dosing and endpoint definitions .
Q. What methodological innovations address this compound synthesis challenges (yield, eco-toxicity)?
Traditional chemical synthesis (purine nucleoside phosphoramidite route) has low yields (<30%) and toxic byproducts . Enzyme-mediated synthesis using Brevibacterium spp. with overexpressed purine nucleoside phosphorylase (PNP) improves yields (~60%) and reduces solvent waste. Directed evolution of PNP for broader substrate specificity (e.g., 2H-1,2,4-triazole-3-carboxamide) further optimizes biosynthesis. Life-cycle assessment (LCA) metrics quantify ecological impact, guiding green chemistry prioritization .
Q. How can combination therapies with this compound be rigorously evaluated for synergistic effects?
Factorial design studies (e.g., interferon-alfa-2b + this compound vs. monotherapy) assess synergy via Loewe additivity or Bliss independence models. In HCV, combination therapy increases sustained virologic response (SVR) from 6% (interferon alone) to 38% (48-week combination) (p<0.001) . For SARS-CoV-2, high-throughput screening identifies adjuvant drugs (e.g., remdesivir) that lower this compound's effective concentration. Systems pharmacology models integrate host-virus interaction networks to predict optimal dosing schedules .
Q. What strategies mitigate this compound resistance in viral quasispecies populations?
Resistance arises via RNA polymerase mutations (e.g., G64S in HCV NS5B). Deep sequencing of viral populations pre/post-treatment identifies minority variants (<1% frequency). In silico docking studies predict this compound-triphosphate binding affinity to mutant polymerases. Combination with mutagenic agents (e.g., favipiravir) amplifies error catastrophe, collapsing quasispecies diversity. Evolutionary trajectory analysis quantifies resistance risk under varying selective pressures .
Q. Methodological Guidance
- Experimental Design : Use randomized block designs for in vivo studies to control for inter-individual variability. For in vitro assays, include multiplicity of infection (MOI) standardization and sham-treated controls .
- Data Interpretation : Apply Benjamini-Hochberg correction for high-throughput data (e.g., RNA-seq) to reduce false discovery rates. Report effect sizes (Cohen’s d) alongside p-values .
- Reproducibility : Adhere to ARRIVE guidelines for preclinical studies. Share raw data (e.g., flow cytometry FCS files) and analysis scripts via repositories like Zenodo .
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUCXVSUMQZMFG-AFCXAGJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
Record name | RIBAVIRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20994 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023557 | |
Record name | Ribavirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ribavirin is a white powder. Exists in two polymorphic forms. (NTP, 1992), Solid | |
Record name | RIBAVIRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20994 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ribavirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble, Water-soluble, Slightly soluble in alcohol., In water, 142 mg/mL at 25 °C, 3.32e+01 g/L | |
Record name | RIBAVIRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20994 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ribavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RIBAVIRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ribavirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ribavirin is reported to have several mechanism of actions that lead to inhibition of viral RNA and protein synthesis. After activation by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites. Ribavirin triphosphate (RTP) is the predominant metabolite which directly inhibits viral mRNA polymerase by binding to the nucleotide binding site of the enzyme. This prevents the binding of the correct nucleotides, leading to a reduction in viral replication or to the production of defective virions. RTP also demonstrates an inhibitory action on viral mRNA guanylyltransferase and mRNA 2′-O-methyltransferase of dengue virus. Inhibition of these enzymes disrupts the posttranslational capping of the 5′ end of viral mRNA through ribavirin being incorporated at the 5′ end in place of guanosine and preventing the cap methylation step. Inhibition of host inosine monophosphate dehydrogenase (IMPDH) and subsequent depletion of GTP pool is proposed to be another mechanism of action of ribavirin. IMPDH catalyzes the rate-limiting step where inosine 5′-monophosphate is converted to xanthine monophosphate during guanosine monophosphate (GMP) synthesis. GMP is later converted to guanosine triphoshpate (GTP). Ribavirin monophosphate mimics inosine 5′-monophosphate and acts as a competitive inhibitor of IMPDH. Inhibited de novo synthesis of guanine nucleotides and decreased intracellular GTP pools leads to a decline in viral protein synthesis and limit replication of viral genomes. Ribavirin acts as a mutagen in the target virus to cause an 'error catastrophe' due to increased viral mutations. RTP pairs with cytidine triphosphate or uridine triphosphate with equal efficiency and to block HCV RNA elongation. It causes premature termination of nascent HCV RNA and increases mutagenesis by producing defective virions. Ribavirin also exerts an immunomodulatory action of the host to the virus by shifting a Th2 response in favor of a Th1 phenotype. Th2 response and production of type 2 cytokines such as IL-4, IL-5, and IL-10 stimulates the humoral response which enhances immunity toward the virus. Ribavirin enhanced induction of interferon-related genes, including the interferon-α receptor, and down-regulation of genes involved in interferon inhibition, apoptosis, and hepatic stellate cell activation in vitro., The exact mechanism of action of the antiviral activity of ribavirin has not been fully elucidated, but the drug appears to exert its antiviral activity by interfering with RNA and DNA synthesis and subsequently inhibiting protein synthesis and viral replication. The antiviral activity of the drug results principally in an intracellular virustatic effect in cells infected with ribavirin sensitive RNA or DNA viruses; however, specific mechanisms of action of the drug may vary depending on the virus. In virus infected cells in vitro, ribavirin generally exhibits a greater affinity for inhibition of viral DNA and RNA synthesis than cellular (host cell) DNA and RNA synthesis. However, in vesicular stomatitis virus infected cells in vitro, the drug appeared to exhibit a greater affinity for inhibition of cellular than viral RNA synthesis. Inhibition of cellular RNA synthesis usually occurs only at in vitro concentrations higher than those necessary for inhibition of cellular DNA synthesis., The antiviral activity of ribavirin appears to depend principally on intracellular conversion of the drug to ribavirin-5'-triphosphate and -monophosphate. Ribavirin-5'-diphosphate exhibits minimal antiviral activity compared with the monophosphate or triphosphate. Ribavirin is readily absorbed across the cellular plasma membrane, probably via a nucleoside transport mechanism. The drug is then converted via cellular enzymes to deribosylated ribavirin (the 1,2,4-triazole-3-carboxamide) and phosphorylated to ribavirin-5'-monophosphate, -diphosphate, and -triphosphate. Phosphorylation of ribavirin occurs principally in virus infected cells, but also occurs in uninfected cells. Ribavirin is converted to ribavirin-5'-monophosphate via adenosine kinase; the monophosphate is phosphorylated to the diphosphate and triphosphate via other cellular enzymes, including adenosine kinase. The enzyme deoxyadenosine kinase may also participate in the phosphorylation of ribavirin. Formation of ribavirin-5'-monophosphate appears to be the rate limiting step in the formation of ribavirin-5'-triphosphate. The extent of phosphorylation of ribavirin by both uninfected and virus-infected cells in vitro is directly related to the extracellular (eg, in the culture medium) concentration of the drug. Ribavirin-5'-triphosphate is the principal intracellular form of the drug,with only approximately 4 and 12% of the phosphorylated metabolites present as ribavirin-5'-diphosphate and -monophosphate, respectively. Transit of the drug out of cells appears to occur only after dephosphorylation via phosphatases., In vitro studies with influenza virus indicate that ribavirin-5'-triphosphate functions as a preferential inhibitor of viral RNA polymerase. Ribavirin-5'-triphosphate competes with adenosine-5'-triphosphate and guanosine-5'-triphosphate for viral RNA polymerase. Inhibition of cellular (host cell) RNA polymerase reportedly is minimal and reversible. In vitro studies with influenza virus have shown that ribavirin-5'-triphosphate also inhibits viral replication by inhibiting guanylyltransferase and methyltransferase, enzymes necessary for the addition of guanosine triphosphate to the 5' terminus ("cap") of viral messenger RNA (mRNA), and by competing with guanosine for incorporation into the 5' terminus of viral mRNA. Although the rate of synthesis of mRNA does not appear to be affected, the efficiency of translation of mRNA inviral replication is decreased by about 80%. Viruses in which the 5' mRNA terminus is naturally absent (eg, poliovirus) are generally not substantially inhibited by ribavirin., In vitro studies indicate that ribavirin inhibits phosphorylation of thymidine at drug concentrations of 2 umol/L (0.5 ug/mL) and that DNA synthesis is inhibited only at drug concentrations of 200 umol/L (50 ug/mL). Unlike acyclovir, ribavirin appears to be incorporated minimally, if at all, into growing chains of DNA and RNA. In vitro studies with vaccinia virus have shown that the virus DNA fails to coat in the presence of ribavirin, resulting in incomplete viral particles., At lower dosages, stimulation of antibody formation against some viruses has been reported. The drug has been shown to stimulate T cells (T-lymphocytes) indirectly by inhibiting splenic suppressor cells and to produce a dose dependent inhibition of antigen and mitogen induced proliferation of lymphocytes without affecting cell survival. In human infants, antibody formation against respiratory syncytial virus has decreased during therapy with ribavirin, but the clinical importance of this finding is not known. The drug has been shown to have little, if any, effect on antibody formation against influenza A or B or measles virus in infected patients. Decreases in antibody formation during viral infections may result from decreases in antigenic stimulation secondary to ribavirin-induced inhibition of viral replication or from a direct inhibition of antibody formation by the drug. Ribavirin may indirectly inhibit respiratory syncytial virus specific immunoglobulin E and histamine, which are increased in infants who have wheezing in association with respiratory syncytial virus infection, by decreasing respiratory syncytial virus and attendant antigenic stimulation. | |
Record name | Ribavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RIBAVIRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, White crystalline powder | |
CAS No. |
36791-04-5 | |
Record name | RIBAVIRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20994 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ribavirin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36791-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribavirin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036791045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ribavirin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ribavirin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ribavirin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIBAVIRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49717AWG6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RIBAVIRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ribavirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
345 to 349 °F (NTP, 1992), 174-176 °C, 166-168 °C (aq ethanol); 174-176 °C (ethanol)., 174 - 176 °C | |
Record name | RIBAVIRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20994 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ribavirin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RIBAVIRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ribavirin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.